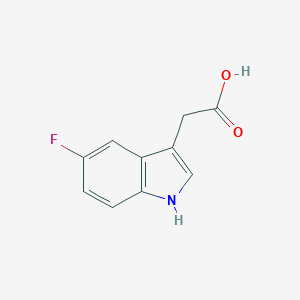

5-Fluoroindole-3-acetic acid

Description

Contextualizing 5-Fluoroindole-3-acetic acid within the Indole (B1671886) Acetic Acid Class

To understand the significance of 5-FIAA, it is essential to first consider its parent compound, indole-3-acetic acid (IAA). 5-FIAA is a derivative of IAA, containing a fluorine atom at the fifth position of the indole ring. chemicalbook.comcymitquimica.com This structural modification is key to its distinct properties and applications.

Rationale for Fluorination in Indole Derivatives for Biological Studies

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry and drug discovery to enhance the properties of bioactive compounds. mdpi.comresearchgate.netrsc.org Fluorination can lead to several advantageous changes, including:

Increased Biological Activity: The presence of fluorine can significantly enhance the biological activity of a molecule. mdpi.com

Improved Metabolic Stability: Fluorine can block sites of metabolic degradation, leading to a longer biological half-life.

Altered Physicochemical Properties: Fluorination can affect a molecule's acidity, lipophilicity, and binding affinity to biological targets. rsc.org

These benefits have led to the synthesis and study of numerous fluorinated indole derivatives, including 5-FIAA, for their potential applications in medicine and as probes for biological research. researchgate.netresearchgate.net

Historical Perspective of 5-FIAA Research and its Predecessors

The study of indole acetic acids began with the discovery of IAA as a natural plant hormone. wikipedia.org Early research focused on understanding its role in plant physiology, which subsequently led to the synthesis of various analogs to find more stable and potent compounds for agricultural use. wikipedia.org The exploration of halogenated derivatives, including fluorinated ones like 5-FIAA, emerged from the broader field of medicinal chemistry, where fluorination was recognized as a valuable tool for modifying molecular properties. mdpi.com While the initial focus of IAA research was on its effects in plants, later studies revealed its production and signaling role in microorganisms. oup.com The synthesis of 5-FIAA and other fluorinated indoles has been achieved through various chemical methods, including the Leimgruber-Batcho and Fischer indole syntheses.

Significance of 5-FIAA in Contemporary Academic Research

5-FIAA has emerged as a compound of significant interest in modern research due to its unique properties conferred by the fluorine atom. chemimpex.comnetascientific.com

Role as a Biochemical Probe for Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential tools for investigating protein function and activity. stanford.eduresearchgate.net These probes are designed to covalently modify specific enzymes, allowing for their identification and functional analysis within complex biological mixtures. stanford.edu 5-FIAA and other indole derivatives can be used in the development of such probes. For instance, trifunctional chemical probes incorporating elements for both detection and isolation have been developed to identify enzyme activities in different physiological states. nih.gov This approach aids in linking the visualization of differentially expressed enzymes to their molecular identification. nih.gov

Emerging Applications in Targeted Therapies

Targeted therapy is a cancer treatment approach that uses drugs to specifically target molecules involved in cancer cell growth and division. cancer.cacancer.gov 5-FIAA has shown potential as a prodrug for targeted cancer therapy. nih.gov A prodrug is an inactive compound that is converted into a cytotoxic agent at the tumor site.

Research has demonstrated that 5-FIAA can be activated by the enzyme horseradish peroxidase (HRP). nih.gov This activation leads to the formation of cytotoxic products that can kill cancer cells. nih.gov Notably, 5-FIAA was found to be more cytotoxic than its non-fluorinated counterpart, IAA, when activated by HRP. nih.gov This enhanced cytotoxicity suggests its potential for use in antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), where the activating enzyme is specifically delivered to the tumor. nih.gov

Compound Information Table

| Compound Name | Abbreviation | Molecular Formula | Key Role |

| This compound | 5-FIAA | C₁₀H₈FNO₂ | Prodrug, Biochemical Probe nih.govcymitquimica.com |

| Indole-3-acetic acid | IAA | C₁₀H₉NO₂ | Phytohormone, Signaling Molecule wikipedia.org |

| 5-Fluorouracil | 5-FU | C₄H₃FN₂O₂ | Antitumor Drug mdpi.com |

| Horseradish Peroxidase | HRP | N/A | Enzyme for Prodrug Activation nih.gov |

Research Findings on 5-FIAA Cytotoxicity

| Cell Lines | Observation | Reference |

| V79 hamster fibroblasts | 5-FIAA with peroxidase is more cytotoxic than the unsubstituted indole. | nih.gov |

| Human and rodent tumor cells | The 5-FIAA/peroxidase combination shows potent cytotoxic activity. | nih.gov |

| Human MCF7 breast and HT29 colon tumor cells | Significant cell kill observed at achievable tumor concentrations of 5-FIAA. | nih.gov |

| Human bladder T24 carcinoma cell line | Showed more resistance compared to other tested tumor cell lines. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLOJBOPVNWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196108 | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-73-2 | |

| Record name | 5-Fluoroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 443-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-1H-indole-3-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8LQD3LPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Fluoroindole 3 Acetic Acid and Analogs

Established Synthetic Routes for 5-FIAA

Several well-established indole (B1671886) synthetic methods have been adapted for the preparation of 5-FIAA and its precursors. These routes often begin with appropriately substituted anilines or other aromatic precursors, which are then cyclized to form the indole core.

Fischer Indole Synthesis Modifications for Fluorinated Analogs

The Fischer indole synthesis, a venerable method for indole formation, has been successfully applied to the synthesis of fluorinated analogs. google.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 5-fluoroindoles, 4-fluorophenylhydrazine is a key starting material. google.com

The general approach involves reacting 4-fluorophenylhydrazine hydrochloride with a suitable carbonyl compound, such as one that can provide the acetic acid side chain or a precursor to it. google.com For instance, reaction with ethyl pyruvate (B1213749) followed by acid-catalyzed cyclization can yield ethyl 5-fluoroindole-2-carboxylate. diva-portal.org This intermediate can then be further manipulated to introduce the 3-acetic acid moiety. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid or sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org A key step in the mechanism is a google.comgoogle.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org

Table 1: Key Features of Modified Fischer Indole Synthesis for 5-FIAA

| Feature | Description |

| Starting Material | 4-Fluorophenylhydrazine google.com |

| Key Reaction | Acid-catalyzed cyclization of a phenylhydrazone wikipedia.org |

| Catalysts | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org |

| Intermediate | Phenylhydrazone, which isomerizes to an enamine wikipedia.org |

| Mechanism Highlight | google.comgoogle.com-Sigmatropic rearrangement wikipedia.org |

Leimgruber-Batcho Indole Synthesis Approaches

The Leimgruber-Batcho indole synthesis offers a versatile and high-yielding alternative to the Fischer synthesis and is particularly well-suited for industrial applications due to the ready availability of starting materials. diva-portal.orgwikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative. wikipedia.org For the synthesis of 5-fluoroindole (B109304), 5-fluoro-2-nitrotoluene (B1295086) is the typical starting material. diva-portal.org

In the first step, 5-fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine (B122466) to form a β-dialkylamino-2-nitrostyrene. diva-portal.orgwikipedia.orgclockss.org This intermediate is then subjected to reductive cyclization to afford the desired 5-fluoroindole. diva-portal.orgwikipedia.org Various reducing agents can be employed for this step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or iron in acetic acid. diva-portal.orgwikipedia.org This method is known for its mild reaction conditions and high yields. wikipedia.org The resulting 5-fluoroindole can then be converted to 5-FIAA through subsequent reactions. google.com

Sugasawa Indole Synthesis for 5-Fluoroindole Intermediates

The Sugasawa indole synthesis provides another route to 5-fluoroindole intermediates. This method involves the ortho-chloroacetylation of an aniline (B41778) derivative, followed by a reductive cyclization. researchgate.net Starting with 4-fluoroaniline (B128567), a Friedel-Crafts-type acylation with chloroacetonitrile (B46850) in the presence of a Lewis acid like aluminum trichloride (B1173362) or boron trichloride yields 2-amino-5-fluoro-α-chloroacetophenone. diva-portal.org

This key intermediate is then reductively cyclized to form 5-fluoroindole. diva-portal.org Sodium borohydride (B1222165) is a common reducing agent for this transformation. diva-portal.orgresearchgate.net The Sugasawa synthesis is advantageous as it avoids some of the harsh conditions associated with other methods and can provide good yields of the desired indole. diva-portal.org

Mannich Reaction and Nucleophilic Substitution Strategies

The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the indole ring, which can then be further functionalized to create the acetic acid side chain. google.comnumberanalytics.com For the synthesis of 5-FIAA, 5-fluoroindole can be subjected to a Mannich reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in an acidic medium like acetic acid to produce 5-fluoro-3-(dimethylaminomethyl)indole (5-fluorogramine). google.combhu.ac.in

This gramine (B1672134) derivative is a versatile intermediate. The dimethylamino group is a good leaving group, especially after quaternization, and can be displaced by a nucleophile like cyanide. google.combhu.ac.in The resulting 5-fluoroindole-3-acetonitrile can then be hydrolyzed under basic conditions to yield the final product, 5-fluoroindole-3-acetic acid. google.com This strategy provides a direct route to install the 3-acetic acid side chain onto the pre-formed 5-fluoroindole core.

Synthesis of Labeled 5-FIAA for Advanced Research

For advanced research applications, particularly in structural biology and metabolic studies, isotopically labeled versions of 5-FIAA are invaluable. Labeling with stable isotopes such as ¹³C and ¹⁹F allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy. diva-portal.orgresearchgate.net

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁹F)

The synthesis of isotopically labeled 5-FIAA requires the incorporation of the desired isotope into the molecular framework. This is often achieved by using a labeled starting material in one of the established synthetic routes.

For ¹³C labeling, a common strategy is to start with a ¹³C-labeled precursor. For example, the synthesis of 5-fluoroindole-5-¹³C can be achieved through various routes, including the Fischer indole synthesis starting from 4-fluoronitrobenzene-4-¹³C. diva-portal.org This labeled precursor can be converted to the corresponding hydrazine and then cyclized to form the ¹³C-labeled 5-fluoroindole. diva-portal.org

¹⁹F is a naturally abundant isotope (100% natural abundance) and has a nuclear spin of 1/2, making it an excellent nucleus for NMR studies. diva-portal.org The fluorine atom is typically introduced using a fluorinated starting material, such as 4-fluoroaniline or 4-fluorophenylhydrazine, in the synthetic sequences described above. google.comdiva-portal.org The presence of the ¹⁹F atom provides a sensitive probe for monitoring molecular interactions and dynamics without the need for isotopic enrichment. diva-portal.org Furthermore, the combination of ¹⁹F and ¹³C labeling in the same molecule, creating a ¹⁹F-¹³C spin pair, is particularly powerful for advanced NMR techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy), which can be used to study large biomolecular systems. The synthesis of such doubly labeled molecules, for instance 3-¹⁹F¹³C Tyr, highlights the sophisticated chemical strategies employed to create powerful tools for biochemical and biophysical research.

Precursor Synthesis for Labeled 5-FIAA

The production of isotopically labeled 5-FIAA is crucial for its use as a tracer in various biochemical and analytical studies. A key precursor for this is labeled 5-fluoroindole. One synthetic protocol focuses on the creation of 5-fluoroindole-5-¹³C, designed to incorporate a ¹³C-labeled fluorine-bearing carbon atom, which is valuable for ¹⁹F-¹³C TROSY NMR experiments.

This synthesis begins with a cost-effective ¹³C source, sodium acetate-1-¹³C. The process unfolds through several key transformations :

Chlorination and Grignard Reaction : Sodium acetate-1-¹³C is first converted to acetyl-1-¹³C chloride. This intermediate then reacts with methylmagnesium chloride (MeMgCl) in the presence of a copper(I) iodide catalyst to yield acetone-2-¹³C.

Condensation : The resulting labeled acetone (B3395972) is not purified but used directly in a condensation reaction with sodium nitromalonaldehyde (B3023284) to produce 4-nitrophenol-1-¹³C.

Deoxyfluorination : The labeled 4-nitrophenol (B140041) is then converted to 4-fluoronitrobenzene-4-¹³C through a deoxyfluorination reaction.

Another example of precursor synthesis for a related labeled analog involves producing 6-fluoro-indole-3-acetaldoxime (6-F-IAOx) from 6-F-tryptophan. pnas.org While this yields a different regioisomer, the strategy of starting with a fluorinated and isotopically labeled amino acid represents another viable pathway for creating precursors for labeled indole acetic acids. pnas.org

| Starting Material | Key Intermediates | Final Precursor | Overall Yield | Reference |

| Sodium acetate-1-¹³C | Acetone-2-¹³C, 4-nitrophenol-1-¹³C, 4-fluoronitrobenzene-4-¹³C | 5-fluoroindole-5-¹³C | 4% | |

| 6-F-tryptophan | 6-F-indole-3-acetaldehyde | 6-F-indole-3-acetaldoxime | Not specified | pnas.org |

Green Chemistry Considerations in 5-FIAA Synthesis

In recent years, the synthesis of indole derivatives, including 5-FIAA, has seen a shift towards more environmentally sustainable methods. openmedicinalchemistryjournal.com These "green chemistry" approaches aim to replace conventional synthetic protocols with alternatives that are safer, more efficient, and reduce waste. openmedicinalchemistryjournal.com Key areas of development in the green synthesis of the indole core structure include the use of alternative solvents, novel catalysts, and energy sources. openmedicinalchemistryjournal.com

Key Green Methodologies for Indole Synthesis:

Use of Ionic Liquids : Ionic liquids are being explored as recyclable and non-volatile solvent alternatives to traditional organic solvents in the synthesis of indole derivatives. openmedicinalchemistryjournal.com

Water as a Solvent : Performing reactions in water is a cornerstone of green chemistry. Methodologies have been developed for synthesizing indole derivatives using water as the primary solvent, which minimizes the use of volatile organic compounds (VOCs). openmedicinalchemistryjournal.com

Solid Acid Catalysts : Replacing corrosive and difficult-to-handle liquid acids, solid acid catalysts offer advantages such as easier separation from the reaction mixture, reusability, and reduced waste generation. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. openmedicinalchemistryjournal.com

Nanoparticle Catalysis : Nanoparticles are used as highly efficient catalysts, often under solvent-free conditions, providing high surface area and reactivity, which can lead to improved reaction rates and selectivity. openmedicinalchemistryjournal.com

These green methodologies are applicable to the broader class of indole syntheses and represent important considerations for developing future manufacturing processes for 5-FIAA that are both economically viable and environmentally responsible. openmedicinalchemistryjournal.com

Purification and Characterization of Synthetic 5-FIAA

Following synthesis, crude 5-FIAA must be purified to remove unreacted starting materials, reagents, and byproducts. The identity and purity of the final product are then confirmed through various analytical techniques.

Purification: Chromatographic techniques are standard for the purification of indole acetic acid derivatives.

Silica (B1680970) Gel Chromatography : Crude product mixtures are often subjected to silica gel column chromatography. A typical method involves using a solvent gradient, such as ethyl acetate (B1210297) in hexane, to effectively separate the desired product from isomers and other impurities.

High-Performance Liquid Chromatography (HPLC) : For achieving high purity, HPLC is employed. A final purity of greater than 98% can be achieved using a C18 reverse-phase column with a mobile phase like a methanol/water mixture. chemimpex.com

Characterization: The structure and purity of 5-FIAA are confirmed using a combination of physical and spectroscopic data. The compound typically appears as a yellowish to off-white or yellow crystalline powder. chemimpex.comfluorochem.co.uk

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈FNO₂ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 193.17 g/mol | sigmaaldrich.com |

| Melting Point | 137-145 °C | chemimpex.com |

| Purity (Assay) | ≥97% - ≥98% (HPLC) | chemimpex.comsigmaaldrich.com |

| Appearance | Yellowish to off-white crystalline powder | chemimpex.com |

Spectroscopic methods provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment of the molecule. For fluorinated compounds like 5-FIAA, ¹⁹F NMR is a particularly powerful tool, as the fluorine atom provides a sensitive probe of the local chemical environment, resulting in spectra free from biological background interference.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound.

Pharmacological and Biochemical Mechanisms of Action

Prodrug Activation of 5-FIAA by Peroxidases

5-Fluoroindole-3-acetic acid (5-FIAA) functions as a prodrug, a compound that is largely inactive until it is converted into a pharmacologically active agent within the body. nih.govresearchgate.net This activation is a key feature of its mechanism and is catalyzed by peroxidase enzymes. nih.govresearchgate.net The low intrinsic toxicity of 5-FIAA, coupled with its conversion to a potent cytotoxin by targeted enzymes, forms the basis of its potential therapeutic applications. researchgate.netherts.ac.uk

Indole-3-acetic acid (IAA) and its derivatives, including 5-FIAA, undergo oxidation in the presence of peroxidases like horseradish peroxidase (HRP). nih.govnih.gov This process involves a one-electron oxidation of the indole-3-acetic acid molecule, which results in the formation of a radical-cation. nih.gov This radical-cation is highly unstable and rapidly undergoes fragmentation, leading to the elimination of carbon dioxide (CO2) from the sidechain. nih.gov This decarboxylation step generates a carbon-centered free radical, known as the 3-indolylmethyl or skatolyl radical (or their analogs in the case of substituted IAAs). nih.gov

In an oxygen-rich environment, this radical readily reacts with oxygen to form a peroxyl radical, which then leads to the formation of various products, including cytotoxic species. nih.gov The entire process is efficiently driven by HRP, which notably does not require an added hydrogen peroxide cofactor for the oxidation of IAA and its derivatives. nih.gov

The oxidative activation of IAA derivatives by peroxidases leads to the formation of highly reactive and cytotoxic products. nih.govnih.gov A key cytotoxic product identified is 3-methylene-2-oxindole or its analogs. nih.govnih.govnih.gov These molecules are characterized by an exocyclic methylene (B1212753) group, which makes them highly susceptible to attack by nucleophiles. herts.ac.uknih.gov

Cellular nucleophiles, such as the thiol groups found in glutathione (B108866) and cysteine residues within proteins, as well as nucleophilic sites in DNA, can react with 3-methylene-2-oxindoles. nih.govnih.govnih.gov This conjugation with essential biological molecules is believed to be a primary contributor to the observed cytotoxicity. nih.govnih.gov The reaction with thiols can lead to the depletion of intracellular glutathione, a critical antioxidant, rendering the cells more vulnerable to oxidative stress and damage. researchgate.netnih.gov The interaction with DNA can lead to the formation of adducts and strand breaks, ultimately triggering apoptotic cell death. nih.govresearchgate.net

An unexpected finding in the study of IAA derivatives is the differential reactivity and cytotoxicity of 5-FIAA compared to the unsubstituted parent compound, indole-3-acetic acid (IAA). nih.gov While 5-FIAA is oxidized by horseradish peroxidase compound I approximately 10 times more slowly than IAA, it exhibits significantly greater cytotoxicity towards various cell lines when activated by the enzyme. nih.govscholaris.ca

Horseradish peroxidase (HRP) is a key enzyme utilized in the experimental activation of 5-FIAA and other indole-3-acetic acid derivatives. nih.govnih.gov HRP is a robust, heme-containing peroxidase that can efficiently oxidize a wide range of substrates. researchgate.netsigmaaldrich.com Its ability to activate IAA derivatives without the need for an external supply of hydrogen peroxide makes it a particularly suitable enzyme for therapeutic strategies. nih.gov

The combination of HRP and an IAA prodrug like 5-FIAA has been shown to be highly cytotoxic to mammalian cells, including various human tumor cell lines. nih.govnih.gov This has led to the exploration of targeted cancer therapy approaches, such as antibody-directed enzyme prodrug therapy (ADEPT), gene-directed enzyme prodrug therapy (GDEPT), and polymer-directed enzyme prodrug therapy (PDEPT). nih.govresearchgate.netnih.gov In these strategies, HRP is selectively delivered to tumor cells, where it can then activate a systemically administered, non-toxic prodrug like 5-FIAA, leading to localized cytotoxicity and tumor cell death. nih.govucl.ac.uk

Differential Reactivity Compared to Unsubstituted Indole-3-acetic acid

Cellular and Molecular Responses to Activated 5-FIAA

The activation of 5-FIAA by peroxidases initiates a cascade of cellular and molecular events that culminate in cell death. The cytotoxic products generated, primarily the 3-methylene-2-oxindole analog, are highly reactive and can interact with numerous cellular components, leading to widespread damage and the induction of apoptotic pathways.

The combination of 5-FIAA and a peroxidase enzyme like HRP has demonstrated potent cytotoxic activity against a variety of mammalian cell lines, including both human and rodent tumor cells. nih.gov For instance, the 5-FIAA/peroxidase system has shown significant cytotoxicity towards V79 hamster fibroblasts, human MCF7 breast cancer cells, HT29 colon tumor cells, and CaNT murine carcinoma cells. nih.gov However, some cell lines, such as the human bladder T24 carcinoma cell line, have shown greater resistance. nih.gov

The cytotoxicity of activated 5-FIAA is a direct consequence of the reactive intermediates and products formed during its oxidation. nih.gov These cytotoxic species can cause damage to lipids, proteins, and DNA, leading to a loss of cellular integrity and function. nih.govresearchgate.net Studies have shown that treatment with IAA and HRP can induce lipid peroxidation in liposomes and cause strand breaks and adduct formation in plasmid DNA. nih.gov This damage ultimately triggers programmed cell death, or apoptosis, in the targeted cells. biosynth.comcymitquimica.com

The table below summarizes the cytotoxic effects of activated 5-FIAA on various cancer cell lines as observed in research studies.

| Cell Line | Cancer Type | Organism | Observations |

| MCF7 | Breast Adenocarcinoma | Human | High cytotoxicity with 5-FIAA/HRP, achieving 90-99% cell kill. nih.gov |

| HT29 | Colon Adenocarcinoma | Human | High cytotoxicity with 5-FIAA/HRP, achieving 90-99% cell kill. nih.gov |

| T24 | Bladder Carcinoma | Human | More resistant to 5-FIAA/HRP compared to MCF7 and HT29. nih.gov |

| CaNT | Mammary Carcinoma | Murine | Potent cytotoxic activity observed with the 5-FIAA/peroxidase combination. nih.gov |

| V79 | Lung Fibroblast | Hamster | 5-FIAA is much more cytotoxic than unsubstituted indole (B1671886) in the presence of peroxidase. nih.gov |

V79 Hamster Fibroblasts

Interaction with Biological Nucleophiles (e.g., Thiols, DNA)

A primary mechanism for the cytotoxicity of activated 5-F-IAA is believed to be the interaction of its oxidation products with essential cellular components. nih.gov The oxidation of 5-F-IAA leads to the formation of reactive intermediates, specifically 5-fluoro-3-methylene-2-oxindole. ucl.ac.uk This molecule is an electrophile and is highly susceptible to attack by nucleophiles. herts.ac.uk

Cellular thiols, such as the cysteine residues in proteins and the antioxidant glutathione (GSH), are key targets. acs.orgresearchgate.net The reaction of 5-fluoro-3-methylene-2-oxindole with these thiols can lead to the depletion of intracellular glutathione and the inactivation of critical enzymes, disrupting cellular function and contributing to cell death. acs.orgresearchgate.net The lifetime of these methylene oxindoles in a cellular environment is estimated to be only a few tens of milliseconds, allowing for diffusion distances of a few micrometers. acs.org

Prooxidant Activity and Lipid Peroxidation

The enzymatic oxidation of IAA derivatives can generate radicals that exhibit prooxidant activity. nih.gov This process can lead to oxidative stress within cells. One of the significant consequences of this prooxidant activity is the initiation of lipid peroxidation. researchgate.netnih.gov The radicals formed during the oxidation of IAA and its derivatives can attack the polyunsaturated fatty acids in cell membranes, initiating a chain reaction that damages membrane integrity and function. nih.gov The effectiveness of IAA derivatives in causing lipid peroxidation has been shown to correlate with their rate of oxidation by HRP and their one-electron potential. nih.gov

Cooxidation of Endogenous Reductants (e.g., NADH, Ascorbate (B8700270), GSH)

The radical intermediates generated from the peroxidase-mediated oxidation of 5-F-IAA can be intercepted by endogenous reducing agents. The indolyl cation radical, formed during the initial oxidation step, is capable of oxidizing cellular reductants such as NADH (Nicotinamide adenine (B156593) dinucleotide), ascorbate (Vitamin C), and GSH (Glutathione). nih.govnih.gov This process is known as cooxidation.

The rates at which these reductants are cooxidized can be influenced by pH. For instance, the cooxidation of NADH and ascorbate is generally faster at a neutral pH of 7.4, whereas GSH cooxidation is more rapid at a more acidic pH of 6.0. nih.gov The presence of these antioxidants can prevent the oxidation of the IAA derivatives themselves, which suggests that the indolyl cation radical is the key species responsible for this prooxidant activity. nih.gov The depletion of these critical cellular reductants can exacerbate oxidative stress and contribute to the cytotoxic effects of activated 5-F-IAA. researchgate.netnih.gov

Biomedical and Therapeutic Research Applications

Targeted Cancer Therapy Strategies

A primary focus of 5-FIAA research is its application in targeted cancer therapy, which aims to selectively destroy cancer cells while minimizing harm to healthy tissues. wikipedia.org This is achieved through enzyme/prodrug systems designed to activate the cytotoxic potential of 5-FIAA specifically at the tumor site. nih.govresearchgate.net

The core of this strategy involves the use of a non-human enzyme, horseradish peroxidase (HRP), to activate 5-FIAA. nih.govgoogle.com While 5-FIAA itself is relatively non-toxic, its oxidation by HRP leads to the formation of highly cytotoxic products. nih.govresearchgate.net This enzymatic reaction generates a radical-cation that rapidly breaks down, eliminating carbon dioxide and forming reactive species like 3-methylene-2-oxindole. nih.govresearchgate.net These products can then interact with essential cellular components, such as thiols and DNA, leading to cell death. nih.govresearchgate.net

A key advantage of this system is that neither 5-FIAA nor HRP alone exhibits significant toxicity at the concentrations used. nih.govnih.gov It is the combination of the two that produces a potent cytotoxic effect. nih.gov Interestingly, while 5-FIAA is oxidized by HRP more slowly than its non-fluorinated counterpart, indole-3-acetic acid (IAA), it results in significantly higher cytotoxicity. nih.govresearchgate.net This enhanced potency makes the 5-FIAA/HRP combination a promising candidate for targeted cancer therapy. nih.gov The system has shown effectiveness in various human and rodent tumor cell lines, including breast and colon cancer cells. nih.govresearchgate.net

Table 1: Cytotoxicity of 5-FIAA in Combination with Horseradish Peroxidase (HRP) in Various Cell Lines

| Cell Line | Cancer Type | Cytotoxic Effect with 5-FIAA/HRP |

| V79 | Hamster Fibroblasts | High |

| MCF7 | Human Breast Carcinoma | Potent |

| HT29 | Human Colon Carcinoma | Potent |

| CaNT | Murine Carcinoma | Potent |

| T24 | Human Bladder Carcinoma | More Resistant |

This table is based on findings reported in a study by Folkes et al. (2002). nih.govucl.ac.uk

To ensure that the activation of 5-FIAA occurs specifically at the tumor site, various strategies have been developed to deliver the HRP enzyme. These methods, collectively known as Directed Enzyme Prodrug Therapy (DEPT), are crucial for achieving tumor selectivity and minimizing systemic toxicity. wikipedia.org

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This approach utilizes monoclonal antibodies that are specifically designed to recognize and bind to antigens present on the surface of tumor cells. researchgate.netfrontiersin.org The HRP enzyme is attached to these antibodies. researchgate.netresearchgate.net When administered, the antibody-enzyme conjugate circulates in the body and accumulates at the tumor site. researchgate.net After the unbound conjugate is cleared from the bloodstream, the 5-FIAA prodrug is administered. The enzyme, now localized at the tumor, activates the prodrug, releasing the cytotoxic agent directly at the target. researchgate.net This method benefits from the "bystander effect," where the activated drug can diffuse and kill nearby tumor cells that may not express the target antigen. frontiersin.org

Polymer-Directed Enzyme Prodrug Therapy (PDEPT): In this strategy, the activating enzyme (HRP) is conjugated to a polymer. mdpi.com This approach aims to improve the pharmacokinetic properties of the enzyme, such as its stability and circulation time in the body. nih.gov The polymer-enzyme conjugate is designed to accumulate in tumor tissue, often due to the enhanced permeability and retention (EPR) effect observed in many solid tumors. mdpi.com Following the localization of the polymer-enzyme conjugate, the prodrug 5-FIAA is administered and activated at the tumor site. mdpi.comnih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT): Also known as suicide gene therapy, GDEPT involves introducing the gene that encodes for the activating enzyme (HRP) directly into the cancer cells. wikipedia.orggoogle.comscivisionpub.com This can be achieved using viral or non-viral vectors to deliver the genetic material. google.com The tumor cells then produce the HRP enzyme internally. ucl.ac.uk Subsequent administration of 5-FIAA leads to its intracellular activation and the death of the genetically modified cancer cell. ucl.ac.uknih.gov A significant advantage of GDEPT is the potential for a bystander effect, where the toxic metabolite can pass to adjacent, unmodified tumor cells, amplifying the therapeutic effect. scivisionpub.comnih.gov

Preclinical studies in animal models, such as mice, have provided valuable insights into the pharmacokinetic profile of 5-FIAA and its accumulation in tumors. nih.gov In one study, after intraperitoneal administration of 50 mg/kg of 5-FIAA to mice with murine carcinoma NT, the concentration of the prodrug in the tumor reached approximately 200 µM. nih.govresearchgate.net While this was lower than the peak plasma levels, which reached 1 mM, the integrated exposure of the tumor to the drug over a two-hour period was substantial. nih.govresearchgate.net

The area under the concentration-time curve (AUC) in the tumors was approximately 20 mM·min. nih.govresearchgate.net This level of exposure was nearly double what was needed to achieve a 90-99% cell kill in in vitro studies with human MCF7 breast and HT29 colon tumor cell lines, as well as CaNT murine cells. nih.gov These findings suggest that therapeutically relevant concentrations of 5-FIAA can be achieved in tumors, supporting its potential for in vivo efficacy. nih.gov The selective production of the active drug in tumor tissue is a key factor, which depends on tumor-specific activation and the rate of blood flow in the tumor. nih.gov

Table 2: Pharmacokinetic Parameters of 5-FIAA in a Murine Carcinoma Model

| Parameter | Value |

| Administered Dose | 50 mg/kg (intraperitoneal) |

| Peak Plasma Concentration | ~1 mM |

| Tumor Concentration | ~200 µM |

| Tumor Area Under the Curve (2 hr) | ~20 mM·min |

This data is derived from a study by Folkes et al. (2002). nih.govresearchgate.net

Antibody-, Polymer-, and Gene-Directed Delivery of Activating Enzymes

Exploration of 5-FIAA in Drug Discovery

Beyond its direct application as a prodrug, 5-FIAA also serves as a valuable molecule in the broader field of drug discovery. chemimpex.comnetascientific.com Its unique chemical structure and biological activity make it a candidate for the development of new therapeutic agents. chemimpex.comnetascientific.com

5-Fluoroindole-3-acetic acid is utilized as a building block in the synthesis of new bioactive molecules. chemimpex.comnetascientific.com Its fluorinated indole (B1671886) structure can be chemically modified to create novel derivatives with potentially enhanced or different pharmacological properties. netascientific.com For instance, it has been used as a reactant in the design and synthesis of novel tetrahydroprotoberberine derivatives. chemicalbook.com The introduction of the fluorine atom can influence factors such as metabolic stability and binding affinity to biological targets. biosynth.com The evaluation of these new derivatives is a crucial step in identifying compounds with improved therapeutic potential. rhhz.net

A lead compound is a chemical entity that shows promising biological activity and serves as the starting point for the development of a new drug. solubilityofthings.compatsnap.comwisdomlib.org 5-FIAA and its derivatives have the potential to act as lead compounds for the development of new therapeutic agents, particularly in oncology and neurology. chemimpex.comnetascientific.com The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. numberanalytics.comnumberanalytics.com The goal is to develop a drug candidate with a favorable profile for clinical testing. patsnap.com The ability of 5-FIAA to mimic natural indole derivatives makes it a particularly interesting starting point for medicinal chemists. chemimpex.comnetascientific.com

Design and Evaluation of Novel Derivatives

Mechanisms of Resistance to 5-FIAA-Based Therapies

The development of resistance to anticancer agents is a significant challenge in oncology. While specific clinical data on resistance to this compound (5-FIAA) is not available due to its early stage of research, potential mechanisms of resistance can be extrapolated from our understanding of enzyme-activated prodrugs and targeted therapies. As 5-FIAA requires activation by a peroxidase enzyme to exert its cytotoxic effects, resistance mechanisms are likely to revolve around the efficiency of this activation process and the cellular response to the activated cytotoxic species.

Reduced Enzyme Activity or Expression: A primary and direct mechanism of resistance to a peroxidase-activated prodrug like 5-FIAA would be the downregulation or loss of the activating peroxidase enzyme in cancer cells. aacrjournals.org This could occur through genetic mutations, epigenetic silencing of the gene encoding the peroxidase, or altered protein expression regulation. nih.gov For therapies relying on the delivery of an exogenous peroxidase (e.g., in antibody-directed or gene-directed enzyme prodrug therapy), inefficient delivery or inactivation of the enzyme at the tumor site would also lead to therapeutic failure. aacrjournals.org

Insufficient Prodrug Accumulation: The efficacy of 5-FIAA is dependent on its concentration at the site of peroxidase activity. Cancer cells can develop resistance by reducing the intracellular accumulation of the prodrug. This can be achieved through the upregulation of efflux pumps, such as P-glycoprotein and other ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. frontiersin.orgnih.gov This mechanism is a common cause of multidrug resistance in cancer. frontiersin.org

Enhanced Detoxification of the Active Metabolite: Upon activation by peroxidase, 5-FIAA forms a cytotoxic radical. nih.gov Cancer cells could develop resistance by upregulating detoxification pathways that can neutralize this reactive species. For instance, increased levels of antioxidants like glutathione (B108866) and enzymes such as glutathione S-transferases (GSTs) could conjugate with and inactivate the cytotoxic product before it can inflict significant cellular damage. nih.gov The GST enzyme family is known to play a role in detoxifying a wide range of xenobiotics, including anticancer drugs. nih.gov

Alterations in Downstream Apoptotic Pathways: Even if 5-FIAA is successfully activated and its cytotoxic metabolite is formed, cancer cells can evade cell death by acquiring defects in the apoptotic machinery. This can include mutations in key apoptotic proteins like p53, overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members), or downregulation of pro-apoptotic proteins. frontiersin.orgnih.gov Such alterations would raise the threshold for inducing apoptosis, rendering the therapy less effective.

Tumor Microenvironment Factors: The tumor microenvironment can also contribute to resistance. Hypoxia, a common feature of solid tumors, can alter cellular metabolism and gene expression, potentially affecting the expression of peroxidases or the cellular response to oxidative stress. nih.gov The acidic nature of the tumor microenvironment might also influence the stability and activity of the delivered enzyme or the prodrug itself. tandfonline.com

A summary of potential resistance mechanisms is presented in the table below.

| Mechanism Category | Specific Mechanism | Potential Consequence |

| Enzyme-Related | Decreased expression or activity of peroxidase | Failure to activate the 5-FIAA prodrug |

| Inefficient delivery of exogenous peroxidase | Insufficient enzyme at the tumor site | |

| Prodrug Transport | Increased expression of efflux pumps (e.g., P-glycoprotein) | Reduced intracellular concentration of 5-FIAA |

| Metabolic | Upregulation of detoxification pathways (e.g., glutathione system) | Neutralization of the active cytotoxic metabolite |

| Cellular Response | Mutations or alterations in apoptotic signaling pathways | Evasion of programmed cell death |

| Microenvironment | Hypoxia, acidic pH | Altered cellular metabolism and enzyme function |

Future Directions in Clinical Translation

The clinical translation of this compound (5-FIAA) as a therapeutic agent is still in a nascent phase, with research primarily focused on its mechanism of action as a peroxidase-activated prodrug. nih.govresearchgate.net Future efforts to bring this compound into clinical use will likely concentrate on optimizing its delivery, enhancing its efficacy, and overcoming potential resistance mechanisms.

Advanced Drug Delivery Systems: A key challenge for enzyme-activated prodrugs is the selective delivery of the activating enzyme to tumor tissues. aacrjournals.org Future research will likely explore advanced delivery strategies for the peroxidase enzyme required to activate 5-FIAA. These may include:

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This involves conjugating the peroxidase enzyme to a monoclonal antibody that specifically targets a tumor-associated antigen. aacrjournals.orgresearchgate.net This approach aims to concentrate the enzyme at the tumor site, minimizing off-target activation of 5-FIAA in healthy tissues.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This strategy involves delivering the gene encoding the peroxidase enzyme directly to cancer cells, often using viral or non-viral vectors. aacrjournals.orgnih.gov The cancer cells then express the enzyme, leading to localized activation of the systemically administered 5-FIAA.

Nanoparticle-Based Delivery: Encapsulating the peroxidase enzyme or 5-FIAA within nanoparticles could improve their stability, solubility, and tumor-targeting capabilities. nih.govfrontiersin.orgfrontiersin.org Nanoformulations can be engineered to release their cargo in response to specific stimuli within the tumor microenvironment. frontiersin.org

Combination Therapies: To enhance the therapeutic effect and circumvent resistance, 5-FIAA-based therapies will likely be investigated in combination with other anticancer treatments. Potential combination strategies include:

Chemotherapy: Combining 5-FIAA with conventional chemotherapeutic agents could create synergistic effects by targeting different cellular pathways. nih.gov

Radiotherapy: Radiation can induce oxidative stress and potentially enhance the cytotoxic effects of the radicals produced by activated 5-FIAA.

Immunotherapy: The cell death induced by 5-FIAA could potentially release tumor antigens and stimulate an anti-tumor immune response, which could be augmented by checkpoint inhibitors. nih.gov

Development of Novel Indole Derivatives: The indole scaffold is a versatile platform for drug discovery. mdpi.comresearchgate.netmdpi.com Future research may focus on synthesizing and evaluating novel derivatives of 5-FIAA with improved properties, such as:

Enhanced affinity for the activating peroxidase.

Increased cytotoxicity of the activated metabolite.

Reduced susceptibility to resistance mechanisms like efflux pumps.

Improved pharmacokinetic properties.

Biomarker Development: For the successful clinical translation of 5-FIAA, it will be crucial to identify predictive biomarkers to select patients who are most likely to respond to the therapy. This could involve assessing the expression levels of the target peroxidase enzyme in tumors or identifying genetic signatures associated with sensitivity or resistance.

The path to clinical application for 5-FIAA will require extensive preclinical validation of these strategies, followed by carefully designed clinical trials to establish its safety and efficacy in cancer patients. nih.gov

Plant Physiological and Environmental Research

5-FIAA as a Research Tool in Auxin Biology.mdpi.comnih.gov

5-FIAA serves as a critical tool for dissecting the complex mechanisms of auxin action in plants. mdpi.com Its structural similarity to the natural auxin, indole-3-acetic acid (IAA), allows it to interact with auxin signaling pathways, yet its distinct chemical properties provide unique insights. frontiersin.org Researchers utilize 5-FIAA to differentiate between various auxin response pathways. For instance, it has been shown to activate the TIR1/AFB-mediated transcriptional pathway without significantly inhibiting PIN protein endocytosis, a process linked to a separate, non-transcriptional auxin signaling pathway. frontiersin.orgnih.gov This selectivity makes 5-FIAA an invaluable asset for studying the specific roles of different auxin perception and signaling cascades in plant growth and development.

The introduction of a fluorine atom into the indole-3-acetic acid (IAA) molecule, creating monofluorinated derivatives like 5-FIAA, has been a subject of detailed structural analysis. X-ray diffraction and computational chemistry have been employed to understand the three-dimensional conformation of these molecules. iucr.orgresearchgate.net

Key findings from these structural studies include:

Folded Conformation: X-ray analysis has consistently revealed a "folded" conformation for these molecules in their crystalline state. iucr.orgresearchgate.netzobodat.at This folded shape is also identified as a local energy minimum through molecular mechanics and dynamics calculations. iucr.org

Planar Conformation Possibility: While the folded form is prevalent in crystals, theoretical ab initio calculations suggest that a planar conformation is also possible for IAA and its halogenated derivatives. iucr.orgresearchgate.net The energy difference between these conformations is relatively small, suggesting that the molecule can likely adopt the necessary shape to bind to auxin receptors. zobodat.at

| Compound | Molecular Formula | Crystal System | Space Group |

|---|---|---|---|

| 4-F-IAA | C10H8NO2F | Monoclinic | C2/c |

| 5-F-IAA | C10H8NO2F | Monoclinic | P21/c |

The biological activity of auxins is intrinsically linked to their molecular structure. Studies on 5-FIAA and other halogenated derivatives have been instrumental in elucidating these structure-activity relationships. mdpi.comzobodat.at

The position of the fluorine atom on the indole (B1671886) ring significantly impacts the auxin activity of the molecule. Research has shown that fluorination at different positions (4, 5, 6, and 7) results in compounds with varying degrees of biological potency. iucr.org For example, 4-fluoroindole-3-acetic acid (4-F-IAA) has been identified as a particularly potent auxin in Avena coleoptile growth tests. iucr.org The substitution of fluorine, with its high electronegativity, can alter the electronic distribution of the indole ring and influence its interaction with auxin receptors. The van der Waals radius of fluorine is only slightly larger than that of hydrogen, suggesting that steric hindrance is less of a factor compared to bulkier substituents. zobodat.at

Comparing 5-FIAA with other halogenated auxins, such as chlorinated derivatives, provides further insights into the structural requirements for auxin activity. zobodat.at Generally, halogenated IAAs are effective auxins, often exhibiting greater stability than the native IAA. mdpi.com However, the size and position of the halogen atom are critical. For instance, disubstitution with bulky chlorine atoms at the 4,7- and 5,7-positions can drastically reduce biological activity in the Avena coleoptile test. zobodat.at In contrast, 5-FIAA demonstrates significant auxin activity, including the ability to induce root and callus formation in various plant tissues. google.com These comparative studies highlight the delicate balance between electronic effects and steric hindrance in determining the biological function of auxin analogues. zobodat.at

| Compound | Root Formation | Callus Formation |

|---|---|---|

| IAA (Indole-3-acetic acid) | ++++ | + |

| 5-FIAA (5-Fluoroindole-3-acetic acid) | ++++ | + |

| 7-FIAA (7-Fluoroindole-3-acetic acid) | ++++ | +++ |

| 5-ClIAA (5-Chloroindole-3-acetic acid) | +++ | ++ |

| 6-BrIAA (6-Bromoindole-3-acetic acid) | +++ | +++ |

Activity is rated from - (no activity) to ++++ (high activity).

5-FIAA exhibits classic auxin-like effects on various aspects of plant growth and development. It has been shown to be active in a variety of bioassays, including the stimulation of stem and coleoptile elongation. iucr.org For example, in the Avena coleoptile straight-growth test, monofluorinated IAAs, including 5-FIAA, are at least as stimulatory as IAA. iucr.org Furthermore, 5-FIAA has been demonstrated to promote root formation in tissue cultures of several plant species, including tobacco, tomato, and potato. google.com The effectiveness of 5-FIAA in these assays underscores its ability to function as a potent auxin, capable of influencing fundamental developmental processes in plants.

Structure-Activity Relationships in Auxin Activity

Influence of Fluorine Position on Plant Growth Regulation

Metabolism and Homeostasis of Indole-3-acetic Acid in Plants and Microorganisms.dntb.gov.uaresearchgate.net

The regulation of indole-3-acetic acid (IAA) levels is crucial for normal plant growth and development, and this is achieved through a balance of biosynthesis, transport, and metabolism. Diverse microorganisms, both beneficial and pathogenic, can also produce and metabolize IAA, influencing their interactions with plants. nih.gov The study of synthetic auxins like 5-FIAA can provide insights into these metabolic processes.

In plants, IAA homeostasis is maintained through several mechanisms, including conjugation to amino acids and sugars, and oxidation. The primary products of IAA metabolism in Arabidopsis include oxindole-3-acetic acid (OxIAA) and conjugates like indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu).

Many plant-associated bacteria and fungi can synthesize IAA, often through multiple pathways, with tryptophan being a common precursor. nih.govmdpi.com This microbial IAA can have varied effects on plants, from growth promotion to pathogenesis. nih.gov Some microorganisms also possess the ability to degrade IAA, which can mitigate the effects of high auxin levels. plos.org The oxidation of IAA and its derivatives, including 5-FIAA, can be catalyzed by peroxidases. nih.govresearchgate.net Interestingly, while 5-FIAA is oxidized by horseradish peroxidase more slowly than IAA, its oxidation products exhibit high cytotoxicity, a property being explored for potential therapeutic applications. nih.govresearchgate.net This highlights how the metabolism of auxin analogues can lead to compounds with novel biological activities.

Tryptophan-Dependent and Tryptophan-Independent Biosynthetic Pathways

Indole-3-acetic acid (IAA), the principal native auxin in plants, is synthesized through several complex and redundant pathways, which are broadly categorized as tryptophan (Trp)-dependent and Trp-independent. frontiersin.orgpnas.org The Trp-dependent pathways are the most well-characterized and utilize tryptophan as the precursor. pnas.org They include four primary routes, named after their key intermediates: the indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime (IAOx) pathways. frontiersin.org Of these, the IPyA pathway is considered the main route for IAA biosynthesis in most plants. biorxiv.org It involves the conversion of tryptophan to IPyA by the TAA1 family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA family of flavin monooxygenases. biorxiv.org

The Trp-independent pathway, while less understood, synthesizes IAA without using tryptophan as a direct precursor, potentially using a precursor to tryptophan such as indole or indole-3-glycerol phosphate. pnas.org This pathway is thought to be particularly important during specific developmental stages, such as early embryogenesis. pnas.org

Synthetic auxin analogs, such as this compound (5-FIAA), are not products of these biosynthetic pathways but are crucial research tools for dissecting the downstream auxin signaling and response mechanisms. nih.govnih.gov Studies have shown that 5-FIAA effectively stimulates the expression of auxin-responsive genes, such as those driven by the synthetic DR5 promoter, which is a marker for the activation of the primary TIR1/AFB signaling pathway. frontiersin.orgnih.gov Interestingly, research has revealed that 5-FIAA can selectively activate certain auxin responses while not affecting others. For instance, 5-FIAA induces auxin activity in hypocotyl growth tests but does not trigger the rapid protoplast swelling response, which is thought to be mediated by a different receptor system (ABP1). nih.gov This differential activity makes 5-FIAA a valuable chemical tool to discriminate between transcriptional and non-transcriptional pathways in auxin signaling. nih.gov

Role of Microbial IAA in Plant-Microbe Interactions

The rhizosphere is a dynamic environment where plant roots interact with a diverse community of microorganisms. Many of these soil- and plant-associated microbes can synthesize IAA, which plays a critical role in the communication and interaction between the microbe and the plant. biorxiv.orgplos.org Bacterial IAA can have various effects on the host plant, ranging from promoting growth through enhanced root development to causing disease, depending on the concentration of IAA and the sensitivity of the plant tissue. plos.org

The regulation of auxin homeostasis in the rhizosphere is a complex interplay between IAA produced by the plant, IAA produced by microbes, and IAA degraded by other microbes. biorxiv.org Recent studies have systematically identified numerous plant-associated bacteria from genera such as Pseudomonas, Achromobacter, Variovorax, and Sphingomonas that possess the genetic machinery (e.g., iac or iad gene clusters) to degrade IAA. biorxiv.orgbiorxiv.orgplos.org These IAA-degrading bacteria can mitigate the effects of high auxin concentrations, such as the inhibition of primary root growth, and some can utilize IAA as a sole carbon and energy source. biorxiv.orgplos.org The introduction of a synthetic auxin like 5-FIAA into this system could potentially disrupt these finely tuned interactions. While the microbial degradation of 5-FIAA has not been extensively studied, research on the degradation of other halogenated auxins provides relevant insights. For example, the soil bacterium Bradyrhizobium japonicum has been shown to catabolize 4-chloroindole-3-acetic acid and 5-chloroindole-3-acetic acid, indicating that some microbes have the enzymatic capacity to dehalogenate and degrade these types of compounds. nih.gov

Environmental Influences on IAA Metabolism

A plant's internal auxin balance is not static; it is dynamically regulated in response to a wide range of environmental cues to optimize growth and development. researchgate.netwikipedia.org Factors such as light quality and quantity, temperature, and various stresses significantly influence IAA metabolism, including its biosynthesis, transport, and degradation. researchgate.netplos.org For example, changes in the ratio of red to far-red light, which signals shading by other plants, can rapidly increase IAA biosynthesis via the TAA1 pathway to promote stem elongation. plos.org Similarly, temperature can alter both the rate of IAA turnover and the dominant biosynthetic pathway, with Trp-dependent biosynthesis predominating at lower temperatures and Trp-independent biosynthesis becoming more significant at higher temperatures in some species. wikipedia.org

Abiotic and biotic stresses, such as drought, salinity, or pathogen attack, also lead to complex changes in auxin homeostasis. biorxiv.orgplos.org Synthetic auxins like 5-FIAA operate within this context of environmentally influenced hormonal balance. A key feature of many synthetic auxins, particularly halogenated ones, is their increased stability and persistence compared to endogenous IAA. juniperpublishers.comresearchgate.net The strength of the carbon-fluorine bond in 5-FIAA likely makes it more resistant to the rapid degradation pathways that regulate the levels of natural IAA in the plant, potentially leading to a more prolonged physiological response. nih.gov

Ecological Implications of 5-FIAA and Related Compounds

The intentional or unintentional release of synthetic auxins like 5-FIAA into the environment carries several ecological implications. While specific ecotoxicological data for 5-FIAA are limited, the potential impacts can be inferred from the known properties of fluorinated organic compounds and other synthetic auxins.

A primary concern is environmental persistence. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally resistant to degradation. apolloscientific.co.uk This suggests that 5-FIAA is likely to persist in soil and aquatic environments for longer periods than its natural, non-halogenated counterpart, IAA, which is readily metabolized by microorganisms. juniperpublishers.comapolloscientific.co.uk The persistence of synthetic auxins like 2,4-D in soil and water is known to be highly variable, depending on conditions such as temperature, moisture, and the presence of adapted microbial communities. juniperpublishers.com

At high concentrations, synthetic auxins act as herbicides by causing uncontrolled, disorganized growth that is ultimately lethal to susceptible plants. wikipedia.org Therefore, the accumulation of persistent 5-FIAA in the environment could pose a risk to non-target plant species, potentially altering the composition of plant communities.

The ultimate fate of 5-FIAA in the environment is dependent on microbial degradation. Although the C-F bond is strong, some microorganisms have evolved pathways to dehalogenate and mineralize halogenated aromatic compounds. wikipedia.org The ability of certain bacteria to degrade chlorinated IAAs suggests that microbial adaptation to degrade 5-FIAA is possible, though it may be a slow process. biorxiv.orgnih.gov The presence and activity of such microbes would be a critical factor in mitigating the compound's environmental impact.

Interactive Data Table: Comparative Activity of Auxin Analogs

The following table summarizes the differential effects of Indole-3-acetic acid (IAA) and various synthetic analogs on key auxin-mediated physiological and molecular responses in plants.

| Compound | DR5 Gene Expression | Root Growth Inhibition | Endocytosis Inhibition | Protoplast Swelling |

| Indole-3-acetic acid (IAA) | Strong | Strong | Weak / None | Strong |

| This compound (5-FIAA) | Strong | Strong | None | None |

| 1-Naphthaleneacetic acid (NAA) | Strong | Strong | Strong | Strong |

| PEO-IAA | None | None | Strong | Strong |

| Data synthesized from multiple research findings. frontiersin.orgnih.govnih.gov | ||||

| PEO-IAA: α-(phenylethyl-2-one)-indole-3-acetic acid |

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for 5-FIAA Quantification

Chromatographic methods are indispensable for separating 5-FIAA from complex mixtures and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the analysis of 5-FIAA. bldpharm.com It is particularly well-suited for separating non-volatile and thermally sensitive compounds like 5-FIAA.

Detailed Research Findings:

A sensitive assay for D-amino-acid oxidase (DAO) activity was developed using 5-fluoro-D-tryptophan as a substrate, which is enzymatically converted to the highly fluorescent product, 5-FIAA. nih.gov The resulting 5-FIAA was then quantified using a reversed-phase HPLC system equipped with a fluorescence detector. nih.gov This method proved to be highly sensitive, with a detection limit of 0.25 µU for purified DAO. nih.gov The within-day and day-to-day precisions were reported to be 4.6% and 13.8%, respectively, demonstrating the robustness of the assay. nih.gov This HPLC-based method has been successfully applied to determine DAO activity in various mouse brain regions. nih.gov

Furthermore, HPLC is used to ensure the purity of commercially available 5-FIAA, with purities of ≥98% being reported. chemimpex.com

Gas Chromatography (GC)

While less common than HPLC for the analysis of indole-3-acetic acid and its derivatives due to their polarity and thermal lability, Gas Chromatography (GC) can be employed, often requiring derivatization of the analyte to increase its volatility and thermal stability. scholaris.ca

Spectroscopic Methods for Structural Elucidation and Analysis

Spectroscopic techniques are fundamental for confirming the chemical structure of 5-FIAA and providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of hydrogen atoms in the 5-FIAA molecule.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful technique for studying 5-FIAA. nih.gov The fluorine nucleus is highly sensitive in NMR, and its chemical shift is very responsive to its local electronic environment. diva-portal.org This makes ¹⁹F NMR an excellent probe for studying protein-ligand interactions and conformational changes when 5-FIAA is used as a molecular probe. nih.govrsc.org Solid-state ¹⁹F NMR has been used to determine the chemical shift anisotropy tensor of 5-FIAA. nih.gov

Detailed Research Findings:

The following table summarizes representative NMR data for a related compound, which can provide an indication of the expected chemical shifts for 5-FIAA.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent |

| ¹H | 13.23 | s | DMSO | |

| ¹H | 11.92 | d | 4.8 Hz | DMSO |

| ¹H | 8.08 | d | 6.7 Hz | DMSO |

| ¹H | 4.36 | s | DMSO | |

| ¹³C | 169.28 | s | DMSO | |

| ¹³C | 157.54 | s | DMSO | |

| ¹³C | 149.66 | s | DMSO | |

| ¹³C | 138.55 | s | DMSO | |

| ¹³C | 130.64 | s | DMSO | |

| ¹³C | 48.63 | s | DMSO | |

| Note: This data is for 5-Fluorouracil-1-acetic acid and is provided for illustrative purposes. researchgate.net The exact chemical shifts for 5-FIAA may vary. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of 5-FIAA and for obtaining information about its fragmentation patterns, which can further aid in structural confirmation. researchgate.net

Detailed Research Findings:

The exact mass of 5-FIAA has been determined to be 193.053909. This high-resolution mass measurement provides unambiguous confirmation of the elemental composition of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

Detailed Research Findings:

UV-Vis Spectroscopy and Fluorescence Properties

The electronic absorption and fluorescence characteristics of indole (B1671886) derivatives are sensitive to substitution on the benzene (B151609) ring. The introduction of a fluorine atom at the C5 position of indole-3-acetic acid influences its spectral properties.

Detailed Research Findings:

Studies on a series of ring-substituted indole-3-acetic acids have shown that the absorption and fluorescence spectra are key to understanding their electronic structure. The UV-Vis absorption spectra of indole-3-acetic acid (IAA) and its derivatives typically display two to four absorbance maxima in the 260–310 nm region, which are attributed to the overlapping vibronic lines of the ¹Lₐ←¹A and ¹Lₑ←¹A electronic transitions. nih.gov Additional maxima are observed in the 200–230 nm range, corresponding to the ¹Bₐ←¹A and ¹Bₑ←¹A transitions. nih.gov

For fluorinated derivatives, the position of the fluorine atom is critical. While 4- and 7-fluoroindole-3-acetic acid exhibit blue shifts (a shift to shorter wavelengths) in their absorption spectra compared to the parent IAA, most other derivatives, including by extension 5-FIAA, show red shifts (a shift to longer wavelengths). nih.gov

Regarding its emissive properties, 5-FIAA is fluorescent. Research indicates that most indole-3-acetic acid derivatives fluoresce in the range of 345–370 nm when excited at wavelengths between 275–280 nm. nih.govresearchgate.net The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is also affected by substitution. For instance, the quantum yield of 6-fluoroindole-3-acetic acid is notably higher than that of unsubstituted IAA (Φf ≈ 0.3), whereas other derivatives tend to have lower quantum yields. nih.govresearchgate.net While specific quantitative data for 5-FIAA's absorption maxima and quantum yield are not detailed in the readily available literature, the general trends for fluorinated IAA derivatives provide a basis for its expected spectroscopic behavior.

Interactive Data Table: General Spectroscopic Properties of Fluorinated IAA Analogs

| Property | Unsubstituted IAA | General Ring-Substituted Fluoro-IAA |

| UV Absorption (nm) | ~280 | Red-shifted (for 5- and 6- substitution) |

| Fluorescence Excitation (nm) | 275–280 | 275–280 |

| Fluorescence Emission (nm) | ~350 | 345–370 |

| Fluorescence Quantum Yield (Φf) | ~0.3 | Varies (Lower than IAA for most) |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often straightforward approach for the analysis of electroactive compounds like indole derivatives. The oxidation of the indole ring is the basis for these detection techniques. The enzymatic oxidation of 5-FIAA, particularly by horseradish peroxidase (HRP), has been a subject of study. nih.govresearchgate.net This process involves the formation of a radical cation, which then fragments to produce cytotoxic species. nih.gov

Detailed Research Findings:

While specific electrochemical sensors designed exclusively for 5-FIAA are not prominently described in the literature, the principles of electrochemical detection for IAA and its analogs are well-established and applicable. Methods like cyclic voltammetry are used to study the oxidation potential of these compounds. For instance, the major metabolite of serotonin, 5-hydroxyindole-3-acetic acid (5-HIAA), a structurally related compound, has been determined in biological fluids using cyclic voltammetry, with a detection limit in the nanomolar range. nih.gov

The oxidation of 5-FIAA by horseradish peroxidase is significantly slower (approximately 10-fold) than that of the parent IAA. nih.gov This enzymatic oxidation can be coupled with an electrode to form a biosensor. The electrode detects changes in current resulting from the enzymatic reaction, which would be proportional to the concentration of the analyte. Although detailed voltammetric studies for the quantitative determination of 5-FIAA are scarce, the known reactivity of the indole nucleus suggests that techniques like differential pulse voltammetry on glassy carbon or pyrographite electrodes could be adapted for its sensitive detection. google.com

Biosensors and immunosensors leverage biological recognition elements, such as enzymes or antibodies, to achieve high selectivity and sensitivity. For indole-3-acetic acid and its analogs, these sensors often rely on the specific binding of an antibody to the target molecule or the catalytic activity of an enzyme like peroxidase.

Detailed Research Findings:

The development of biosensors for IAA is a mature field, with numerous examples of electrochemical, fluorescent, and liquid crystal-based platforms. acs.orgresearchgate.net These sensors are often tested for cross-reactivity against a panel of IAA analogs to ensure their specificity.

A key principle relevant to 5-FIAA is its role as a substrate for horseradish peroxidase (HRP). nih.govresearchgate.net This enzymatic reaction can be the basis of a biosensor. In such a system, 5-FIAA would be oxidized by HRP, and the electrochemical transducer would measure the resulting signal. The high cytotoxicity that results from the HRP-mediated oxidation of 5-FIAA highlights its potential as a prodrug in targeted cancer therapy, where an antibody could deliver the activating enzyme (HRP) to tumor cells. nih.gov

Immunosensors are another powerful tool. creative-biolabs.com These devices use antibodies that specifically recognize the target molecule. An electrochemical immunosensor for IAA, for example, might involve immobilizing anti-IAA antibodies on an electrode surface. The binding of IAA, or a competing labeled analog, can be measured through changes in impedance, current, or potential. While immunosensors specifically designed for the detection of 5-FIAA have not been detailed, the general principle is adaptable. The development of a monoclonal antibody with high affinity for the 5-fluoro-substituted indole ring would be the critical step in creating such a sensor.

Crystallographic Studies for Molecular Conformation

Detailed Research Findings:

The molecular conformation of 5-Fluoroindole-3-acetic acid has been determined through single-crystal X-ray diffraction studies. researchgate.net These studies reveal the precise spatial arrangement of the atoms and the orientation of the acetic acid side chain relative to the indole ring system.

The analysis of monofluorinated IAA derivatives shows that their conformation is primarily defined by the rotation around two key bonds: the C3-Cβ bond, which dictates the orientation of the side chain relative to the indole plane, and the Cβ-Cα bond, which determines the orientation of the carboxylic acid group. researchgate.net The crystal structure analysis of 5-FIAA reveals a "folded" conformation, where the side chain is not planar with the indole ring. researchgate.net This folded shape is a common feature among the studied monofluorinated IAA compounds. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈FNO₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/c | researchgate.net |

| a (Å) | 19.284 (5) | researchgate.net |

| b (Å) | 5.083 (4) | researchgate.net |

| c (Å) | 9.939 (4) | researchgate.net |

| β (°) | 117.28 (6) | researchgate.net |

| Volume (ų) | 865.9 (1) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Calculated Density (g cm⁻³) | 1.482 | researchgate.net |

Interdisciplinary Perspectives and Future Research Directions

Integration of Computational Chemistry and Experimental Studies